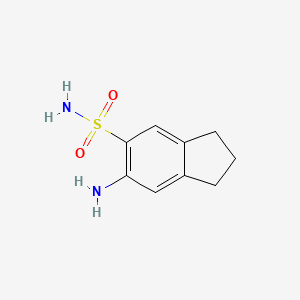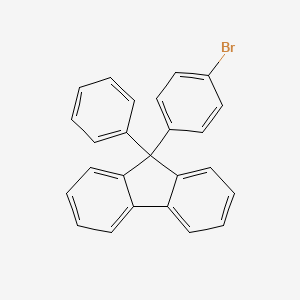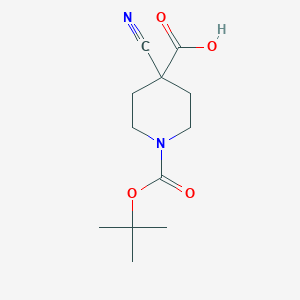
Metanosulfonato de 4-bromo-3-fluorobencilo
Descripción general
Descripción
4-Bromo-3-fluorobenzyl methanesulfonate is a chemical compound with the molecular formula C8H8BrFO3S . It has an average mass of 283.115 Da and a monoisotopic mass of 281.936157 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluorobenzyl methanesulfonate consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluorobenzyl methanesulfonate include a molecular weight of 283.115 Da and a monoisotopic mass of 281.936157 Da .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Metanosulfonato de 4-bromo-3-fluorobencilo: es un reactivo valioso en la síntesis orgánica. Sirve como un agente de bromación bencílica, que puede introducir un átomo de bromo en la posición bencílica de sustratos orgánicos. Esto es particularmente útil para reacciones posteriores como sustituciones nucleofílicas o reacciones de acoplamiento de Suzuki . La presencia del átomo de flúor en el anillo de benceno también puede influir en las propiedades electrónicas de la molécula, convirtiéndola en un intermedio versátil para la síntesis de compuestos orgánicos complejos.
Química Medicinal
En química medicinal, This compound se puede utilizar para sintetizar derivados bencilados de moléculas terapéuticas. Los grupos bromo y flúor pueden aumentar la afinidad de unión de estos derivados a los objetivos biológicos, lo que podría conducir al desarrollo de nuevos fármacos con mayor eficacia y selectividad .
Ciencia de Materiales
Este compuesto se puede emplear en el campo de la ciencia de materiales, particularmente en la creación de polímeros y plásticos. El átomo de bromo puede actuar como un retardante de llama, mientras que el átomo de flúor puede contribuir a la resistencia química del material. Esta doble funcionalidad lo convierte en un aditivo interesante para desarrollar materiales avanzados con propiedades específicas .
Fotoquímica
La estructura del compuesto sugiere posibles aplicaciones en fotoquímica. Los sustituyentes bromo y flúor en el anillo de benceno podrían estar involucrados en procesos de transferencia de electrones inducidos por la luz. Esto se puede explorar para el desarrollo de materiales fotoactivos que responden a estímulos de luz, que son útiles en sensores y conmutadores .
Catálisis
En la catálisis, This compound podría utilizarse para modificar las superficies de los catalizadores. La introducción de grupos bromo y flúor puede alterar las propiedades de la superficie de un catalizador, potencialmente mejorando su actividad y selectividad para ciertas reacciones químicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 4-Bromo-3-fluorobenzyl methanesulfonate likely acts as an electrophile. The bromine atom in the compound is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds . This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds (the nucleophiles) with organic halides (the electrophiles) .
Pharmacokinetics
Its physical properties such as density (1517 g/mL at 25 °C) and boiling point (85 °C at 15 mm Hg) have been reported .
Result of Action
The primary result of the action of 4-Bromo-3-fluorobenzyl methanesulfonate is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Análisis Bioquímico
Cellular Effects
The effects of 4-Bromo-3-fluorobenzyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluorobenzyl methanesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluorobenzyl methanesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluorobenzyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research studies .
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZSQNGYEFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




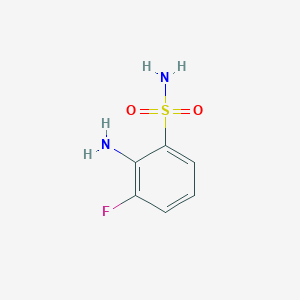

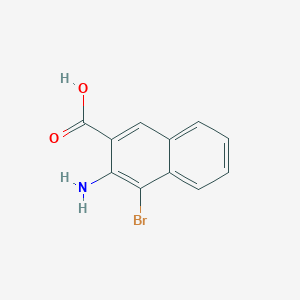
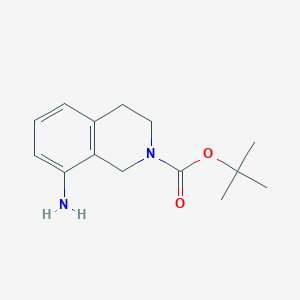
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
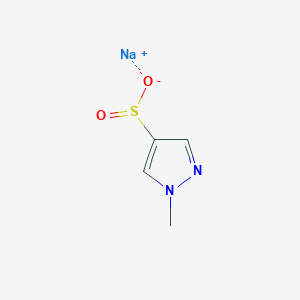

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
